1-[5-(3-Quinolinyl)-2-thienyl]ethanone

Catalog No.
S13315967
CAS No.
M.F
C15H11NOS
M. Wt
253.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[5-(3-Quinolinyl)-2-thienyl]ethanone

Product Name

1-[5-(3-Quinolinyl)-2-thienyl]ethanone

IUPAC Name

1-(5-quinolin-3-ylthiophen-2-yl)ethanone

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

InChI

InChI=1S/C15H11NOS/c1-10(17)14-6-7-15(18-14)12-8-11-4-2-3-5-13(11)16-9-12/h2-9H,1H3

InChI Key

FIHITGZQXXTGAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2

1-[5-(3-Quinolinyl)-2-thienyl]ethanone is an organic compound characterized by its unique molecular structure, which includes a quinoline group and a thiophene ring. The compound has the molecular formula C15H11NOSC_{15}H_{11}NOS and a molecular weight of 253.32 g/mol. Its structure can be represented as follows:

  • Molecular Formula: C15H11NOSC_{15}H_{11}NOS
  • CAS Number: Not specified in the sources
  • Synonyms: AKOS BAR-0753

The compound features a ketone functional group attached to a substituted thiophene, making it of interest in various chemical and biological applications due to its potential reactivity and biological activity.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions may convert the ketone into alcohols or amines, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The presence of nucleophiles such as amines or thiols can lead to substitution reactions, allowing for the introduction of various functional groups onto the aromatic rings.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-[5-(3-Quinolinyl)-2-thienyl]ethanone exhibits significant biological activity. Compounds containing quinoline and thiophene moieties are often investigated for their pharmacological properties, including:

  • Antimicrobial Activity: Studies have shown that derivatives of quinoline-thiophene hybrids possess antimicrobial properties, making them candidates for further pharmaceutical development.
  • Anticancer Potential: The compound may also exhibit anticancer activity, as many quinoline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms.

The specific biological mechanisms through which 1-[5-(3-Quinolinyl)-2-thienyl]ethanone exerts its effects are still under investigation but are likely related to its ability to interact with biological macromolecules.

The synthesis of 1-[5-(3-Quinolinyl)-2-thienyl]ethanone can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of 3-quinolinecarboxaldehyde with 2-thiophenecarboxylic acid derivatives under acidic conditions, leading to the formation of the desired ketone.
  • Cyclization Reactions: Another method may involve cyclization reactions where appropriate precursors undergo cyclization to form the quinoline-thiophene framework.
  • Functional Group Modifications: Post-synthetic modifications can enhance reactivity or introduce additional functional groups, broadening the scope of applications.

These synthetic routes allow for the efficient production of 1-[5-(3-Quinolinyl)-2-thienyl]ethanone in laboratory settings.

1-[5-(3-Quinolinyl)-2-thienyl]ethanone has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored for potential use in developing new antimicrobial and anticancer drugs.
  • Chemical Intermediates: The compound serves as an intermediate in synthesizing more complex organic molecules, particularly those involving heterocycles.
  • Materials Science: Its unique properties may also find applications in materials science, particularly in creating novel polymers or coatings with specific functionalities.

Studies on the interactions of 1-[5-(3-Quinolinyl)-2-thienyl]ethanone with various biological targets are crucial for understanding its mechanism of action. Molecular docking studies have indicated that this compound can interact favorably with enzymes and receptors involved in critical biological pathways. These interactions often involve hydrogen bonding and π-π stacking interactions due to the aromatic nature of both quinoline and thiophene rings.

Several compounds share structural similarities with 1-[5-(3-Quinolinyl)-2-thienyl]ethanone, including:

Compound NameStructural FeaturesUnique Properties
4-(3-Aminophenyl)benzonitrileAmino group instead of thiopheneEnhanced solubility and potential bioactivity
4-(2-Bromoacetyl)benzonitrileBromoacetyl groupDifferent reactivity patterns
4-(Trifluoromethyl)benzonitrileTrifluoromethyl groupStrong electron-withdrawing properties

Uniqueness

1-[5-(3-Quinolinyl)-2-thienyl]ethanone is unique due to its specific combination of quinoline and thiophene moieties, which confer distinct chemical reactivity and biological properties compared to other similar compounds. This uniqueness makes it particularly valuable in specialized applications within medicinal chemistry and materials science.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

253.05613515 g/mol

Monoisotopic Mass

253.05613515 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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